molecular formula C22H17N5OS B285395 1-(9H-carbazol-9-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone

1-(9H-carbazol-9-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone

Cat. No.: B285395
M. Wt: 399.5 g/mol
InChI Key: KBDIDMRPKPDLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the tetrazole-based compounds family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone is not fully understood. However, it has been suggested that the compound exerts its cytotoxic effects by inducing apoptosis, a form of programmed cell death. This is achieved by activating various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic activity, this compound has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties. These effects are attributed to the presence of the carbazole and tetrazole moieties in the compound, which are known to exhibit such activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(9H-carbazol-9-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for investigating the mechanisms of cancer cell death and for developing new drugs for the treatment of cancer. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 1-(9H-carbazol-9-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. In addition, the potential applications of this compound in other areas of research, such as anti-inflammatory and antimicrobial therapy, should also be explored.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone has been reported in several research articles. The most common method involves the reaction of 1-(9H-carbazol-9-yl)ethanone with 1-(4-methylphenyl)-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Scientific Research Applications

1-(9H-carbazol-9-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone has been investigated for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Properties

Molecular Formula

C22H17N5OS

Molecular Weight

399.5 g/mol

IUPAC Name

1-carbazol-9-yl-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C22H17N5OS/c1-15-10-12-16(13-11-15)27-22(23-24-25-27)29-14-21(28)26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-13H,14H2,1H3

InChI Key

KBDIDMRPKPDLAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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